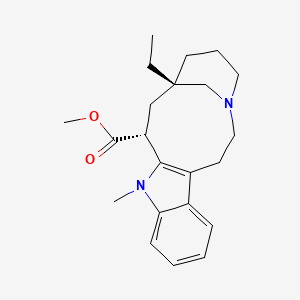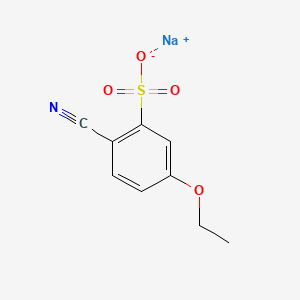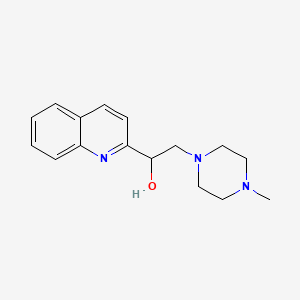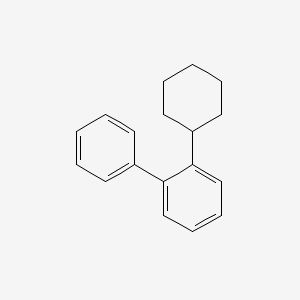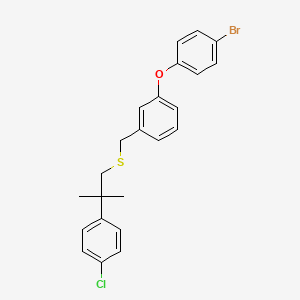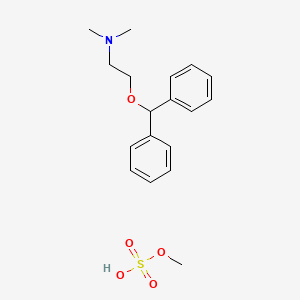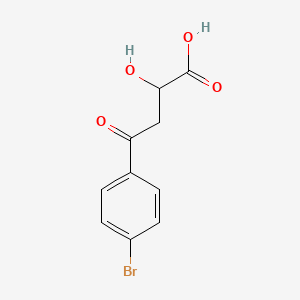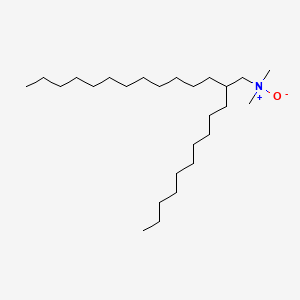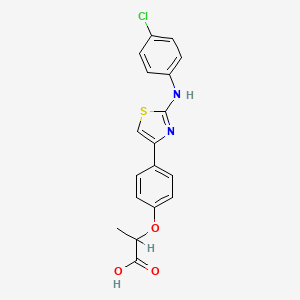
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is a complex organic compound that features a chlorophenyl group, a thiazole ring, and a phenoxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenylamine with a thioamide under acidic conditions.
Coupling with Phenol: The thiazole derivative is then coupled with a phenol derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenoxypropanoic acids.
Applications De Recherche Scientifique
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibric acid: A compound with a similar phenoxypropanoic acid structure, used as a lipid-lowering agent.
Indole derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.
Uniqueness
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is unique due to its combination of a chlorophenyl group, a thiazole ring, and a phenoxypropanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
96928-30-2 |
|---|---|
Formule moléculaire |
C18H15ClN2O3S |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11(17(22)23)24-15-8-2-12(3-9-15)16-10-25-18(21-16)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,21)(H,22,23) |
Clé InChI |
LALVAGJENPPKHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


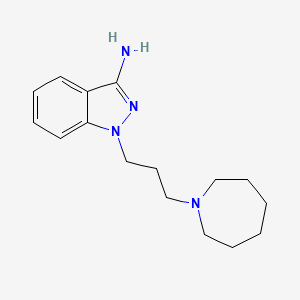
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
